Methyl 4-nitro-3-(propylamino)benzoate
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Overview
Description
Methyl 4-nitro-3-(propylamino)benzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the fourth position and a propylamino group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a propylamino group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and a suitable amine (propylamine) for the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-3-(propylamino)benzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4-amino-3-(propylamino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitro-3-(propylamino)benzoic acid.
Scientific Research Applications
Methyl 4-nitro-3-(propylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-nitro-3-(propylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the propylamino group may enhance its binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-(propylamino)benzoate: Similar structure but with different positions of the nitro and propylamino groups.
Methyl 4-nitrobenzoate: Lacks the propylamino group.
Methyl 3-(propylamino)benzoate: Lacks the nitro group.
Uniqueness
Methyl 4-nitro-3-(propylamino)benzoate is unique due to the specific positioning of the nitro and propylamino groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-nitro-3-(propylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHQTHIGEDJEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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